molecular formula C8H7ClO2 B140881 2-Methoxybenzoyl chloride CAS No. 21615-34-9

2-Methoxybenzoyl chloride

Cat. No.: B140881
CAS No.: 21615-34-9
M. Wt: 170.59 g/mol
InChI Key: RZNHSEZOLFEFGB-UHFFFAOYSA-N
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Description

2-Methoxybenzoyl chloride, also known as o-Anisoyl chloride, is an organic compound with the molecular formula C8H7ClO2. It is a colorless to pale yellow liquid that is primarily used as an intermediate in organic synthesis. This compound is known for its reactivity and is commonly employed in the preparation of various chemical products.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methoxybenzoyl chloride can be synthesized through the reaction of 2-methoxybenzoic acid with thionyl chloride. The reaction typically involves the following steps:

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reaction is typically carried out under controlled temperature and pressure conditions to optimize the production process .

Chemical Reactions Analysis

2-Methoxybenzoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Methoxybenzoyl chloride is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

    Chemistry: Used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for research purposes.

    Medicine: Used in the synthesis of intermediates for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-methoxybenzoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form acylated products. The molecular targets include amines, alcohols, and aromatic compounds, which undergo acylation to form amides, esters, and ketones, respectively. The pathways involved in these reactions typically follow nucleophilic substitution mechanisms .

Comparison with Similar Compounds

2-Methoxybenzoyl chloride can be compared with other benzoyl chlorides such as:

  • 3-Methoxybenzoyl chloride
  • 4-Methoxybenzoyl chloride
  • 2-Bromobenzoyl chloride
  • 4-Bromobenzoyl chloride
  • 2-Fluorobenzoyl chloride

Uniqueness:

Properties

IUPAC Name

2-methoxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO2/c1-11-7-5-3-2-4-6(7)8(9)10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZNHSEZOLFEFGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70885169
Record name Benzoyl chloride, 2-methoxy-
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Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21615-34-9, 1300-64-7
Record name 2-Methoxybenzoyl chloride
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Anisoyl chloride (mixed isomers)
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Record name 2-Anisoyl chloride
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Record name Benzoyl chloride, 2-methoxy-
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Record name Benzoyl chloride, 2-methoxy-
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Record name 2-methoxybenzoyl chloride
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Record name Methoxybenzoyl chloride
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Record name 2-Anisoyl chloride
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Synthesis routes and methods I

Procedure details

O-Anisic acid (0.38 mol) was suspended in 60 mL CHCl3 and 3 drops DMF. A single volume of SOCl2 (4 mole equiv.) was added at room temperature with vigorous reaction and the reaction was then refluxed. The reaction was monitored by IR for disappearance of the carboxylic acid carbonyl stretch at 1740 cm-1 and appearance of the acyl carbonyl stretch at 1780 cm-1. The reaction was judged complete after 24 hours. The solvent and excess reagent were removed via vacuum distillation (86 mmHg) affording the crude o-anisoyl chloride in >95% yield as an oil. The acid chloride was cooled, diluted with 50 mL CHCl3 and added dropwise to a chilled (ice/H2O) solution of TEA and t-butylamine (1.2 mole equiv. each) in 100 mL CHCl3. Once addition was complete, the cooling bath was removed and the mixture stood at ambient temperature. The mixture was washed 3×1.5N HCl, 2×0.5N NaOH, and 1× brine. The chloroform was dried on MgSO4, filtered, and concentrated in vacuo to approximately 93 g oil which was Kugelrohr distilled (110°/0.3 mmHg). The N-t-butyl-o-anisamide was obtained as a yellow oil in 95% yield.
Quantity
0.38 mol
Type
reactant
Reaction Step One
Name
Quantity
4 mol
Type
reactant
Reaction Step Two
[Compound]
Name
carboxylic acid carbonyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
acyl carbonyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
60 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six
Yield
95%

Synthesis routes and methods II

Procedure details

A mixture of 2-methoxybenzoic acid (45.6 g, 0.3 mol), thionyl chloride (53.5 g, 33 ml, 0.45 mol) and dimethylformamide (two drops) was refluxed for an hour. Excess thionyl chloride was then distilled off under reduced pressure. Benzene (50 ml) was added to the residue and the solvent was distilled off until the weight of the residue remained unchanged (about 51 g).
Quantity
45.6 g
Type
reactant
Reaction Step One
Quantity
33 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

To 30 g of 2-anisic acid in 500 mL of round-bottom flask was added dropwise 50 mL of thionyl chloride. After all of the thionyl chloride was added the reaction mixture was stirred at room temperature for 18 hours. Excess thionyl chloride was then distilled off by water aspirator and the remaining liquid was vacuum distilled (82°/0.7 mm Hg). Desired 2-methoxybenzoyl chloride was obtained as a colorless liquid, 32 g.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
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Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main synthetic applications of 2-Methoxybenzoyl chloride highlighted in the research?

A1: The research showcases this compound as a key building block for synthesizing various heterocyclic compounds:

  • Chromones: It reacts with internal alkynes in a domino Friedel-Crafts acylation/annulation sequence to produce 2,3-disubstituted chromen-4-one derivatives. [, ] This reaction demonstrates high regioselectivity and yields up to 93%. []
  • Benzofurans: When reacted with stabilized ylides and subjected to Flash Vacuum Pyrolysis (FVP), it forms 2-substituted benzofurans. The substituent at the 2-position varies depending on the starting ylide and reaction conditions. []
  • Steryl 2-methoxybenzoate Analogs: Researchers synthesized steryl 2-methoxybenzoate analogs with potential anticancer properties by reacting cholesterol, stigmasterol, and sitosterol with this compound. []

Q2: How does the structure of this compound influence its reactivity in these reactions?

A2: The presence of the methoxy group (-OCH3) ortho to the acyl chloride group (-COCl) is crucial for its reactivity:

  • Electron-donating effect: The methoxy group is electron-donating, which increases the electron density of the benzene ring. This effect makes the ring more susceptible to electrophilic attack, as seen in the Friedel-Crafts acylation step in the formation of chromones. [, ]
  • Cyclization: The position of the methoxy group allows for intramolecular cyclization reactions, as observed in the formation of benzofurans. [] The methoxy group can direct the cyclization and be subsequently eliminated during the reaction.

Q3: Are there any analytical techniques mentioned for characterizing compounds synthesized using this compound?

A3: The research papers utilize various spectroscopic techniques for structural characterization:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: This technique is used to determine the structure and purity of the synthesized compounds. [, , ] Both ¹H and ¹³C NMR data are frequently reported, providing detailed information about the arrangement of atoms within the molecules.
  • Infrared (IR) spectroscopy: This technique helps identify functional groups present in the synthesized compounds. [] The absorption of infrared light by specific bonds provides a characteristic fingerprint for different functional groups.
  • High-resolution mass spectrometry (HRMS): This technique accurately determines the molecular weight of the synthesized compounds, confirming their identity. []

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